molecular formula C15H15BrO4S B6434554 4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2419665-03-3

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B6434554
CAS No.: 2419665-03-3
M. Wt: 371.2 g/mol
InChI Key: CMDJYLWFXXLWFV-UHFFFAOYSA-N
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Description

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a compound with the molecular formula C15H15BrO4S and a molecular weight of 371.2 g/mol. This compound is commonly used in scientific experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. In these reactions, the aromatic ring undergoes substitution while retaining its aromaticity . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of electrophilic aromatic substitution can be applied on a larger scale with appropriate reaction conditions and catalysts to achieve industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various types of reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine cation and bases for deprotonation.

    Suzuki–Miyaura Coupling: Common reagents include organoboron compounds and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.

    Biology: The compound’s derivatives may be used in the study of biological pathways and molecular interactions.

    Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action for 4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
  • Methyl 5-bromo-2-methoxynicotinate

Uniqueness

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-10-8-11(2)15(9-14(10)16)21(17,18)20-13-6-4-12(19-3)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJYLWFXXLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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